REACTION_CXSMILES
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[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cl:13]N1C(=O)CCC1=O>CN(C)C=O>[Cl:13][C:7]1[C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:6]
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Name
|
|
Quantity
|
15.2 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
12.2 g
|
Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
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ice water
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Quantity
|
1.2 L
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Type
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reactant
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Smiles
|
|
Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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ADDITION
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Details
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was poured into a flask
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Type
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CUSTOM
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Details
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The yellow solid was collected
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Type
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DISSOLUTION
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Details
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was dissolved in dichloromethane (1.5 L)
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Type
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CUSTOM
|
Details
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resulting in two-phases
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Type
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CUSTOM
|
Details
|
The organic layer was collected
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvents were removed under reduced pressure by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1Cl)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |